molecular formula C11H8FN5O B1417516 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 119222-30-9

3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1417516
M. Wt: 245.21 g/mol
InChI Key: WUPYTHMGZVPZRN-UHFFFAOYSA-N
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Description

The compound “3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These derivatives have been reported to have potent inhibitory activity against Ubiquitin specific peptidase 28 (USP28), a protein associated with the occurrence and development of various malignancies . They have also shown antiproliferative activity against several cancer cell lines .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a series of reactions . The process includes the design and synthesis of molecular compounds containing triazole and pyrimidine moieties . The structure-activity relationship studies were conducted by exploring three regions of this scaffold, leading to the discovery of potent inhibitors .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is similar to the purine ring . This similarity has led to studies investigating these derivatives as possible isosteric replacements for purines .


Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones include their ability to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They have also been reported to inhibit LSD1, a protein involved in cancer proliferation and migration .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : The compound has been involved in the synthesis of various derivatives. For instance, 7-chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidines, which are derived from nucleophilic replacement with hydrazides, undergo intramolecular cyclization to form new tricyclic derivatives (Biagi et al., 2002).

  • Solution-Phase Parallel Synthesis : A solution-phase parallel synthetic method has been used to rapidly prepare 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones. This process includes an aza-Wittig reaction followed by reaction with various amines and alcohols in the presence of catalytic sodium alkoxide (Sun, Chen, & Yang, 2011).

  • Fluorescence and Base Pairing in DNA : The compound's derivatives have been synthesized for use in fluorescence studies and ambiguous base pairing in DNA. For example, 7H-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-ones show properties that are useful in the study of fluorescence and base pairing in DNA duplexes (Seela, Jawalekar, & Münster, 2005).

Biological and Pharmacological Activities

  • Receptor Binding and Biological Activity : Derivatives of this compound have been studied for their affinity towards A1 and A2A adenosine receptors. The presence of certain substituents, such as the 2-fluorobenzyl group, has been found to significantly influence receptor binding and activity (Betti et al., 1999).

  • Antibacterial Activity : Certain derivatives of 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown potential antibacterial activity. For instance, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate exhibited antibacterial properties against various microbial strains (Lahmidi et al., 2019).

  • Cytotoxic Activity and Anticancer Potential : Novel substituted [1,2,3]triazolo[4,5-d]pyrimidine-7-one derivatives have been synthesized and tested for cytotoxicity and in vitro anticancer activity against various human cancer cell lines. Some compounds showed promising anticancer activities compared to commonly used drugs like doxorubicin (Mohamed et al., 2021).

Photophysical Properties and Applications

  • Fluorophore Development : Derivatives of 3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been used in the development of fluorophores with good absorption in the ultraviolet region and emission in the blue region. This has potential applications in fluorescence imaging and materials science (Eltyshev et al., 2018).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones have shown promising results as potent inhibitors of USP28 and could serve as a new tool compound for the development of new USP28 inhibitors for exploring the roles of deubiquitinase in cancers . Further studies are needed to explore their potential applications in cancer therapy and other diseases.

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPYTHMGZVPZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)NC=N3)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Synthesis routes and methods

Procedure details

70,5 g (0.3 mol) of 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and 339 g (300 ml; 7.53 mol) of formamide are heated at a gentle boil for 2 hours. The reaction solution is then allowed to cool to approximately 100° and poured onto 2 l of ice-water. The precipitated product is filtered off with suction and washed with water. Drying at 100° yields 3-(2-fluorobenzyl)-3H,6H,7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one having a melting point of 215°-218°.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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